N-Methyl-1-(2-methylbenzofuran-3-yl)methanamine
Overview
Description
N-Methyl-1-(2-methylbenzofuran-3-yl)methanamine is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . This compound is characterized by the presence of a benzofuran ring substituted with a methyl group at the 2-position and an N-methylmethanamine group at the 3-position. It is a valuable chemical intermediate used in various research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2-methylbenzofuran-3-yl)methanamine typically involves the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through various methods, such as the cyclization of o-hydroxyaryl ketones with acid catalysts.
Introduction of the Methyl Group: The methyl group is introduced at the 2-position of the benzofuran ring through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
N-Methylation: The final step involves the introduction of the N-methylmethanamine group at the 3-position. This can be achieved through reductive amination of the corresponding benzofuran-3-carbaldehyde with methylamine in the presence of reducing agents like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(2-methylbenzofuran-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran-3-carboxylic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of benzofuran-3-ylmethanol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-methylmethanamine group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products
Oxidation: Benzofuran-3-carboxylic acid derivatives.
Reduction: Benzofuran-3-ylmethanol derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-1-(2-methylbenzofuran-3-yl)methanamine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-Methyl-1-(2-methylbenzofuran-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(benzofuran-3-yl)methanamine: Lacks the methyl group at the 2-position.
N-Methyl-1-(2-chlorobenzofuran-3-yl)methanamine: Contains a chlorine atom instead of a methyl group at the 2-position.
N-Methyl-1-(2-methoxybenzofuran-3-yl)methanamine: Contains a methoxy group instead of a methyl group at the 2-position.
Uniqueness
N-Methyl-1-(2-methylbenzofuran-3-yl)methanamine is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and improve its stability under various conditions.
Properties
IUPAC Name |
N-methyl-1-(2-methyl-1-benzofuran-3-yl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-10(7-12-2)9-5-3-4-6-11(9)13-8/h3-6,12H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBFBLJFXALUTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)CNC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701267634 | |
Record name | Methyl(2-methylbenzofuran-3-ylmethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701267634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
709651-54-7 | |
Record name | Methyl(2-methylbenzofuran-3-ylmethyl)amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=709651-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl(2-methylbenzofuran-3-ylmethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701267634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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